Angustifoline natural sources and distribution
Angustifoline natural sources and distribution
An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Angustifoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Angustifoline
Angustifoline is a tricyclic quinolizidine alkaloid (QA), a class of nitrogen-containing heterocyclic compounds derived from the amino acid L-lysine.[1] Structurally, it is classified as a lupanine-type QA.[2] Predominantly found within the plant kingdom, particularly in the Lupinus genus, Angustifoline is a subject of research due to its potential biological activities, including antimicrobial and anticancer properties.[3] This document provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for Angustifoline, intended for professionals in chemical and biomedical research.
Natural Sources and Distribution
Angustifoline is primarily synthesized and stored in various species of the genus Lupinus (lupins), which belongs to the Fabaceae family.[4] While the genus is the principal source, the concentration and distribution of Angustifoline can vary significantly between species and even within different organs of the same plant.
Plant Family and Genus
The vast majority of Angustifoline is found in the Fabaceae (or Leguminosae) family, which is cosmopolitan in distribution.[5] Within this family, the Lupinus genus is the most significant reservoir of this alkaloid.[4] While some reports have identified an alkaloid named "Angustifoline A" in Epilobium angustifolium (Onagraceae family), this appears to be a distinct compound, and the primary source of the well-characterized quinolizidine alkaloid remains the Lupinus genus.[6]
Distribution within Plant Tissues
The biosynthesis of quinolizidine alkaloids, including Angustifoline, occurs in the green, aerial parts of the plant, specifically within the stroma of leaf chloroplasts.[2][7] Following synthesis, these alkaloids are translocated via the phloem to various plant organs for storage.[7] Significant accumulation is observed in the seeds, which serve as the primary storage sites and play a role in chemical defense against herbivores.[7] The peripheral parts of the seeds, bark, roots, and leaf epidermis are also known to accumulate QAs.[7]
Quantitative Analysis of Angustifoline Content
The concentration of Angustifoline varies widely among different Lupinus species. Lupanine is often the major QA in many Lupinus species, but in certain species, Angustifoline is present in significant quantities.[8][9] The table below summarizes quantitative data from various studies.
| Plant Species | Plant Part | Angustifoline Content | Method of Analysis | Reference |
| Lupinus polyphyllus | Seeds | 3.28% of total alkaloids | NACE-UV/MS | [10][11] |
| Lupinus angustifolius | Seeds | 1.00 mg/g | qNMR | [9] |
| Lupinus perennis | Seeds | 2.22 mg/g | qNMR | [9] |
| Lupinus albus | Seeds | Minor alkaloid | N/A | [12] |
| Lupinus densiflorus | Seeds | Present (Lupanine: 0.02%) | NACE-UV/MS | [11] |
| Lupinus microcarpus | Seeds | Present (Lupanine: 0.02%) | NACE-UV/MS | [11] |
| Lupinus angustifolius | Aerial Parts | Minor alkaloid (Main: 13α-Hydroxylupanine 50.78%, Lupanine 23.55%) | GC-MS | [13] |
Biosynthesis of Angustifoline
Angustifoline, like all quinolizidine alkaloids, is derived from the amino acid L-lysine.[14] The biosynthetic pathway is a multi-step enzymatic process primarily occurring in the chloroplasts of leaf tissues.[2] The initial and committed step is the decarboxylation of L-lysine to form cadaverine.[14] This is followed by a series of cyclization and modification reactions to form the characteristic tetracyclic or tricyclic quinolizidine skeleton.
Experimental Protocols
The extraction and quantification of Angustifoline from plant matrices require robust analytical methodologies. The choice of method depends on the research objective, be it qualitative profiling or precise quantification.
Extraction and Isolation
A generalized protocol for the extraction of quinolizidine alkaloids, including Angustifoline, from plant material (typically seeds) involves an acid-base extraction procedure.
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Homogenization: Dried and powdered plant material is homogenized in an extraction solvent. Common solvents include methanol or a mixture of dichloromethane and methanol.
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Acidification: The crude extract is acidified (e.g., with 0.5 N HCl), which protonates the alkaloid nitrogen atoms, rendering them soluble in the aqueous phase.
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Lipid Removal: The acidified aqueous extract is washed with a non-polar solvent like hexane or diethyl ether to remove lipids and other non-polar compounds.
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Basification: The aqueous phase is then made alkaline (e.g., with ammonium hydroxide or sodium hydroxide) to a pH of 10-12. This deprotonates the alkaloids, making them soluble in organic solvents.
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Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent such as dichloromethane or chloroform. The organic layers containing the alkaloids are combined.
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Drying and Concentration: The combined organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield a crude alkaloid fraction.
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Purification (Optional): Further purification can be achieved using chromatographic techniques like column chromatography on silica gel or alumina, or preparative HPLC.
Quantification Techniques
Several advanced analytical techniques are employed for the sensitive and accurate quantification of Angustifoline.
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UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method for quantifying multiple QAs simultaneously.[3]
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Principle: Separation is achieved on a C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid). Detection is performed using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for Angustifoline.
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Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[8] For Angustifoline, reported LOQ can be as low as 1.509 μg/mL.[3][8]
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-
GC-MS (Gas Chromatography-Mass Spectrometry): A well-established technique for the analysis of volatile and thermally stable compounds like QAs.[13]
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Principle: The alkaloid extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, providing identification based on their mass spectrum and retention time.
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-
qNMR (Quantitative Nuclear Magnetic Resonance): A powerful method for quantification without the need for identical reference standards, relying on a certified internal standard.[9]
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Principle: The concentration of an analyte is determined by comparing the integral of a specific, non-overlapping signal in its ¹H-NMR spectrum with the integral of a known amount of an internal standard (e.g., maleic acid). This method is particularly useful when pure standards for all target alkaloids are not commercially available.[15]
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-
NACE (Non-Aqueous Capillary Electrophoresis): A high-resolution separation technique.[10]
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Principle: Separation of alkaloids is achieved in a capillary filled with a non-aqueous buffer system (e.g., ammonium formate in methanol/acetonitrile) under an applied voltage.[11] Detection can be performed using UV-Vis spectroscopy or by coupling the system to a mass spectrometer (CE-MS) for enhanced identification.[11]
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References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Angustifoline | Natural alkaloid | Antibacterial | TargetMol [targetmol.com]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 6. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens [mdpi.com]
- 7. Epilobium angustifolium L. Essential Oil—Biological Activity and Enhancement of the Skin Penetration of Drugs—In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (+)-Angustifoline: A Minor Alkaloid from Lupinus albus1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epilobium angustifolium (Almaruat, Blooming Sally, Bomb Weed, Fireweed, Fire Weed, French willow, Great Willowherb, Great Willow Herb, Rose bay, Rosebay Willowherb, Saint Anthony's Laurel, Willow Herb) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activity of Recently Discovered Halogenated Marine Natural Products [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
